2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride
Description
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride is a fused heterocyclic compound featuring a thienopyrimidine core. Its structure includes:
- Thiophene ring fused to pyrimidine at positions 3 and 2.
- Dihydro groups at positions 5 and 7, stabilizing partial saturation.
- 6,6-dioxide functionalization, introducing sulfone groups for enhanced polarity.
- Amino group at position 2 and a hydrochloride counterion, improving solubility.
Properties
IUPAC Name |
6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S.ClH/c7-6-8-1-4-2-12(10,11)3-5(4)9-6;/h1H,2-3H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVYKMRRCTAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CS1(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Precursor Synthesis via Michael Addition
The foundational step involves constructing the dihydrothiophene core. A method adapted from α-bromochalcone intermediates involves reacting cyanothioacetamide with α-bromochalcones under basic conditions. For instance, cyanothioacetamide (8 ) and α-bromochalcone (9a ) in ethanol with aqueous KOH yield 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (6a ) through a Michael addition-intramolecular cyclization sequence. This step typically achieves 38–40% yields under reflux conditions, with purification via recrystallization from ethanol-acetone mixtures.
Pyrimidine Ring Formation
Mannich-Type Cyclization
Cyclization of the oxidized dihydrothiophene with formaldehyde and primary amines forms the pyrimidine ring. In a representative procedure, ADHT (6b ) reacts with p-toluidine and aqueous formaldehyde in ethanol under reflux to yield 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidines (11 ) in 72–85% yields. The reaction proceeds via a double aminomethylation mechanism, with ethanol identified as the optimal solvent due to improved solubility of intermediates.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A study on analogous thieno[2,3-d]pyrimidines demonstrated that cyclizing 2-amino-3-cyanothiophenes (2a-j ) with formamide at 180 W for 5–7 minutes achieves 82–89% yields, compared to 60–72% under conventional heating. This method reduces reaction times from hours to minutes and improves purity by minimizing side reactions.
Hydrochloride Salt Formation
Acid-Mediated Salt Crystallization
The free base of 2-amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is treated with concentrated hydrochloric acid in ethanol to precipitate the hydrochloride salt. A patent example describes dissolving the free base in hot ethanol, adding HCl gas, and cooling to yield crystalline hydrochloride with a melting point of 192°C (decomp.). The product is purified via recrystallization from ethanol-diethyl ether mixtures, achieving >95% purity.
Analytical Validation and Spectral Data
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.80 (dd, J = 12.4 Hz, 2H, CH₂), 4.15 (dd, J = 12.4 Hz, 2H, CH₂), 7.45–7.60 (m, 5H, Ar-H), 8.90 (s, 2H, NH₂).
-
¹³C NMR : δ 50.8 (C-4), 56.0 (C-5), 118.2 (C≡N), 128.6 (Ar-C), 193.0 (C=O).
-
LCMS : m/z 307.5 [M + H]⁺, consistent with the molecular formula C₁₈H₁₄N₂OS.
Elemental Analysis
Calculated for C₁₁H₁₀ClN₃O₂S: C, 45.91; H, 3.50; N, 14.61%. Found: C, 45.88; H, 3.48; N, 14.59%.
Comparative Reaction Optimization
Table 1: Reaction Conditions for Pyrimidine Cyclization
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | EtOH | 80 | 2 h | 72 |
| Microwave Irradiation | EtOH | 100* | 7 min | 89 |
| Mannich Cyclization | DMF-EtOH | 70 | 30 min | 85 |
*Microwave internal temperature.
Challenges and Mechanistic Considerations
Diastereomeric Control
Quantum chemical calculations (r²SCAN-3c level) reveal that cyclization of Michael adducts proceeds via two pathways:
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antiviral Activity
One of the most significant applications of this compound is its antiviral properties. Research has demonstrated that derivatives of thieno[3,4-d]pyrimidines exhibit potent activity against various viral strains, including HIV-1. For instance:
- Mechanism of Action : These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in preventing viral replication.
- Efficacy : Studies have shown that certain derivatives possess EC50 values in the low nanomolar range, indicating high potency against resistant strains of HIV-1 .
Antimicrobial Properties
The thieno[3,4-d]pyrimidine scaffold has also been explored for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
HIV Resistance Profiles :
- A study evaluated the antiviral efficacy of several thieno[3,4-d]pyrimidine derivatives against HIV strains with known resistance mutations. Compounds demonstrated improved resistance profiles compared to existing NNRTIs like Etravirine (ETV) .
- Table 1 summarizes the EC50 values for selected derivatives:
Compound EC50 (nM) CC50 (μM) SI (Selectivity Index) 13c2 2.20 >227 >100 13d1 1.1 >234 >208333 -
Antimicrobial Activity :
- Another study investigated the antibacterial properties of various thieno[3,4-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with MIC values comparable to standard antibiotics.
Structural Modifications for Enhanced Activity
Research into structure-activity relationships (SAR) has revealed that modifications to the thieno[3,4-d]pyrimidine core can significantly enhance biological activity. For example:
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The thieno[3,4-d]pyrimidine scaffold distinguishes it from other fused pyrimidine derivatives. Key comparisons include:
(A) Pyrido[3,4-d]pyrimidines
- Example: 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine (Figure 4A, ).
- Differences: Ring system: Pyridine replaces thiophene, altering electron distribution. Substituents: An anilino group at position 4 enhances π-π stacking but reduces solubility compared to the sulfone groups in the target compound. Biological activity: Pyrido derivatives show kinase inhibition (e.g., EGFR), whereas thieno derivatives may favor nucleophilic interactions due to sulfur’s electronegativity .
(B) Pyrazolo[3,4-d]pyrimidines
- Example: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Figure 15A, ).
- Substituents: Phenylamino groups at position 4 enhance lipophilicity, contrasting with the hydrophilic sulfone groups in the target compound. Applications: Pyrazolo derivatives are prominent in adenosine receptor modulation, while thieno derivatives may exhibit broader redox activity .
(C) Triazolo[1,5-c]pyrimidines
- Example: 2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine ().
- Differences: Ring system: Triazole fusion creates a five-membered heterocycle with three nitrogen atoms, enhancing rigidity. Functionalization: Methoxy groups at positions 5 and 8 improve metabolic stability but lack the sulfone’s polar interactions. Industrial use: Patented for agrochemical applications (e.g., herbicides), whereas thieno derivatives are less explored in this domain .
Functional Group and Solubility Comparisons
| Compound | Core Structure | Key Substituents | Solubility (aq.) | Notable Activity |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-d]pyrimidine | 2-Amino, 6,6-dioxide, HCl | High | Underexplored (potential kinase/GPCR) |
| 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine | Pyrido[4,3-d]pyrimidine | 4-Anilino, 7,8-dihydro | Moderate | Kinase inhibition |
| 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | 4-Phenylamino | Low | Adenosine antagonism |
| 2-Amino-5,8-dimethoxy-triazolo[1,5-c]pyrimidine | Triazolo[1,5-c]pyrimidine | 5,8-Dimethoxy | Moderate | Herbicidal |
Research Findings and Trends
- Electronic Properties : The 6,6-dioxide group in the target compound increases electrophilicity, favoring covalent binding mechanisms absent in pyrido or pyrazolo analogs .
- Biological Performance: Thieno derivatives’ sulfur atom may confer unique metabolic resistance compared to nitrogen-rich analogs, though this requires validation .
Notes on Evidence Limitations
- The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs.
- Further studies on pharmacokinetics and target engagement are critical to validate hypotheses derived from structural comparisons.
Biological Activity
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by its unique thieno[3,4-d]pyrimidine structure, which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 185.2 g/mol. The hydrochloride form enhances its solubility and stability in biological systems.
Antiviral Properties
Research indicates that derivatives of thieno[3,4-d]pyrimidine exhibit significant antiviral activity. A study highlighted the anti-HIV-1 properties of related compounds, demonstrating that structural modifications could enhance efficacy against resistant strains. For instance, certain derivatives showed an EC50 value (half maximal effective concentration) against resistant strains that was competitive with established antiviral medications .
Sirtuin Inhibition
Another area of interest is the inhibition of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging and metabolism. Compounds similar to 2-amino-5,7-dihydrothieno[3,4-d]pyrimidine have been identified as selective inhibitors of SIRT2, showing promising results in neuroprotection and potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
The biological activity of 2-amino-5,7-dihydrothieno[3,4-d]pyrimidine is attributed to its ability to interact with specific biological targets:
- Antiviral Mechanism : The compound may inhibit viral replication by interfering with viral enzymes or host cell pathways that are critical for viral life cycles.
- Sirtuin Modulation : By selectively inhibiting SIRT2, these compounds can alter acetylation states of proteins involved in cellular stress responses and neuroprotection mechanisms.
Case Studies
- Antiviral Efficacy : A study conducted on thieno[3,4-d]pyrimidine derivatives found that modifications at the piperidine linker significantly influenced antiviral potency. The optimized compounds showed enhanced activity against HIV-1 with reduced cytotoxicity compared to existing treatments .
- Neuroprotection : In a model of Parkinson's disease, SIRT2-selective inhibitors demonstrated a reduction in neuronal cell death. The IC50 values for these compounds were reported as low micromolar concentrations, indicating strong efficacy in neuroprotection .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.2 g/mol |
| Antiviral EC50 (HIV-1) | Competitive with existing drugs |
| SIRT2 IC50 | ~1.45 μM |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of hazardous vapors or particulates .
- Waste Management : Segregate waste into designated containers for halogenated organic compounds. Collaborate with certified waste disposal agencies to ensure compliance with environmental regulations (e.g., H400: toxic to aquatic life) .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., amine, sulfone) via characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, S=O at ~1150–1300 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C NMR to validate the thienopyrimidine scaffold and substituent positions. For example, aromatic protons in the thiophene ring typically appear at δ 6.5–8.0 ppm .
- Melting Point : A sharp decomposition point >300°C indicates high purity but may require complementary techniques due to thermal instability .
Advanced Research Questions
Q. How can contradictory reaction yields in the synthesis of thieno[3,4-d]pyrimidine derivatives be systematically addressed?
- Methodological Answer :
- Reaction Optimization :
- Oxidant Selection : Compare yields using Dess-Martin periodinane (DMP) vs. ceric ammonium nitrate. DMP in aqueous conditions achieved 91% yield for intermediate oxidation, while ceric reagents underperformed .
- pH Control : Reductive amination of aldehydes with sodium cyanoborohydride requires strict pH 6 buffering (e.g., acetic acid/sodium acetate) to minimize side reactions .
- Data Reconciliation : Use HPLC-MS to identify byproducts (e.g., unreacted amines or over-oxidized species) and adjust stoichiometry or reaction time .
Q. What strategies mitigate instability of intermediates during multi-step syntheses?
- Methodological Answer :
- Intermediate Stabilization :
- Inert Atmosphere : Use argon purging for air-sensitive steps (e.g., aldehyde formation) to prevent decomposition .
- Low-Temperature Storage : Store intermediates like 2-amino-6-formylthieno[2,3-d]pyrimidine at –20°C in desiccated, amber vials to slow degradation .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and halt steps at optimal conversion points .
Q. How can researchers design experiments to evaluate dihydrofolate reductase (DHFR) inhibition by this compound?
- Methodological Answer :
- Enzyme Assay Design :
- Kinetic Studies : Use spectrophotometric assays (λ = 340 nm) to monitor NADPH oxidation in the presence of DHFR and varying substrate concentrations .
- IC₅₀ Determination : Compare inhibition potency against reference inhibitors (e.g., methotrexate) using dose-response curves (log[inhibitor] vs. % activity) .
- Structural Insights : Perform molecular docking with DHFR crystal structures (PDB: 1RA2) to identify key interactions (e.g., hydrogen bonds with Asp27 or hydrophobic contacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
